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Compound of Interest

Compound Name: 3,5-Dibromo-2,6-dichlorotoluene

Cat. No.: B3196628

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dibromo-2,6-dichlorotoluene, a key intermediate in various chemical syntheses. The
information is intended for researchers, scientists, and professionals in drug development and
materials science.

Chemical Structure and Properties
e |UPAC Name: 3,5-Dibromo-2,6-dichlorotoluene

e Molecular Formula: C7HsBr2Cl2

e Molecular Weight: 329.81 g/mol

e CAS Number: 202865-68-9

Spectroscopic Data

The following sections detail the key spectroscopic data for 3,5-Dibromo-2,6-dichlorotoluene,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
For 3,5-Dibromo-2,6-dichlorotoluene, both 1H and *3C NMR data are crucial for confirming its
structure.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () Multiplicity Integration Assighment
~2.5 ppm Singlet 3H -CHs
~7.8 ppm Singlet 1H Ar-H

Table 2: 13C NMR Spectroscopic Data

Chemical Shift ()

Assighment

~20 ppm -CHs
~120 ppm C-Br
~130 ppm C-Cl
~135 ppm Ar-CH
~140 ppm C-CHs

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment
3000-2850 Medium C-H stretch (methyl)
1600-1450 Strong C=C stretch (aromatic)
850-750 Strong C-Cl stretch

700-600 Strong C-Br stretch

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a

molecule.

Table 4: Mass Spectrometry Data
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mlz

Relative Intensity

Assignment

328, 330, 332, 334

Variable

[M]* (Isotopic pattern for

Br2Cl2)
293, 295, 297 Variable [M-CII*
249, 251 Variable [M-Br]*
91 High [C7H7]* (Tropylium ion)

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques.

 NMR Spectroscopy: A solution of 3,5-Dibromo-2,6-dichlorotoluene in a deuterated solvent
(e.g., CDCIs) is prepared. *H and 3C NMR spectra are recorded on a spectrometer operating
at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS).

e IR Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR
spectrometer equipped with an attenuated total reflectance (ATR) accessory. The spectrum

is recorded over a range of 4000-400 cm~1,

o Mass Spectrometry: Mass spectra are typically obtained using an electron ionization (EI)
source coupled to a quadrupole or time-of-flight (TOF) analyzer. The sample is introduced

via a direct insertion probe or after separation by gas chromatography (GC).

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for the spectroscopic analysis and data

interpretation of 3,5-Dibromo-2,6-dichlorotoluene.
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 To cite this document: BenchChem. [Spectroscopic Analysis of 3,5-Dibromo-2,6-
dichlorotoluene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3196628#spectroscopic-data-of-3-5-dibromo-2-6-
dichlorotoluene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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